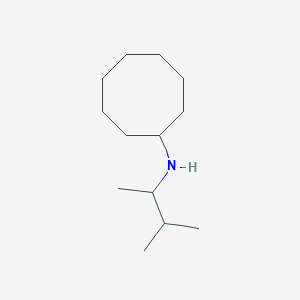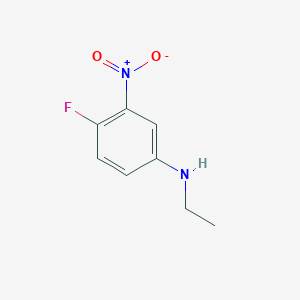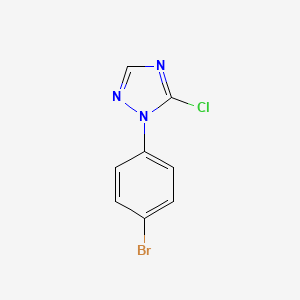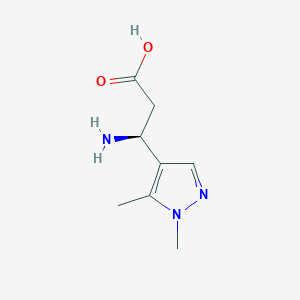![molecular formula C10H16N2O3 B13259798 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13259798.png)
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxazolidine ring may contribute to the compound’s ability to inhibit certain enzymes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate share structural similarities.
Oxazolidine derivatives: Compounds such as oxazolidine-2,4-dione and oxazolidine-3,5-dione are structurally related.
Uniqueness
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is unique due to the combination of both piperidine and oxazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(2-piperidin-2-ylethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-7-15-10(14)12(9)6-4-8-3-1-2-5-11-8/h8,11H,1-7H2 |
InChI Key |
CWMOSJCCLASMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2C(=O)COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B13259718.png)
![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)


![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)

![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
amine](/img/structure/B13259768.png)
![4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13259774.png)



![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)
